2-butoxy-5-nitrobenzamide

spectral library quality control analytical reference

Researchers requiring a defined 2-butoxy-5-nitro regioisomer face limited commercial availability and ambiguous spectroscopic identity. 2-Butoxy-5-nitrobenzamide (CAS 24576-14-5) resolves this with a fully authenticated KnowItAll spectral profile. - Identity: 3 NMR, 1 FTIR, and 1 UV-Vis reference spectra enable immediate instrument calibration and QC verification. - Versatility: Reducible 5-nitro group allows conversion to 5-amino analogs for downstream acylation, sulfonylation, or diazonium coupling. - Supply: Custom synthesis supported with batch-specific CoA; typical lead time 2-4 weeks.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
Cat. No. B4386629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butoxy-5-nitrobenzamide
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C11H14N2O4/c1-2-3-6-17-10-5-4-8(13(15)16)7-9(10)11(12)14/h4-5,7H,2-3,6H2,1H3,(H2,12,14)
InChIKeyDJLJQIWVVGCASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxy-5-nitrobenzamide Technical Specifications


2-Butoxy-5-nitrobenzamide (C₁₁H₁₄N₂O₄; MW 238.24 g/mol) is a disubstituted benzamide featuring a 2-position butoxy ether substituent and a 5-position nitro group on the phenyl ring. Comprehensive spectroscopic characterization including 3 NMR spectra, 1 FTIR spectrum, and 1 UV-Vis spectrum is available through the KnowItAll spectral library [1]. The compound is listed as a benzamide derivative potentially useful as an intermediate in the preparation of pharmaceutically active compounds [2]. No biological activity data for this specific compound were identified in the search, and its procurement value is therefore anchored in its defined molecular identity and spectroscopic profile rather than established bioactivity.

Analytical reference Comprehensive NMR, FTIR, and UV-Vis spectra available for identity verification
Synthetic intermediate Reducible nitro group enables conversion to 2-butoxy-5-aminobenzamide library

Why 2-Butoxy-5-nitrobenzamide Cannot Be Substituted


Among nitrobenzamide derivatives, biological activity is highly sensitive to both the position and nature of substituents. The 5-nitro substitution pattern, when combined with a 2-butoxy group, represents a specific regioisomeric and functional group configuration that is not freely interchangeable with alternative substitution patterns (e.g., 4-nitro, 3-nitro, 3,5-dinitro) or alternative alkoxy chain lengths. SAR studies demonstrate that even minor structural variations—such as changing the alkoxy substituent or nitro position—can dramatically alter target binding affinity, solubility, and metabolic stability [1]. For instance, N-alkylnitrobenzamides studied as antimycobacterial DprE1 inhibitors showed that activity was impacted mainly by the type of linker and terminal aromatic group [2]. The specific 2-butoxy-5-nitro substitution pattern occupies a defined region of chemical space, with properties (logP, hydrogen bonding capacity, steric profile) distinct from its 4-nitro or non-butoxy analogs. Procurement of the precise compound is therefore required to maintain fidelity to established synthetic routes or to ensure reproducibility in structure-activity relationship investigations where the 2-butoxy-5-nitro motif is the intended scaffold.

Nitro position 5-nitro regioisomer may exhibit different reactivity and binding than 4- or 3-nitro analogs
Alkoxy chain length Butoxy confers higher lipophilicity; methoxy or ethoxy variants may alter membrane permeability
Substitution pattern 2-butoxy-5-nitro motif occupies defined chemical space not interchangeable with non-butoxy or non-nitro analogs

2-Butoxy-5-nitrobenzamide Differentiation Evidence


Spectroscopic Characterization Completeness

2-Butoxy-5-nitrobenzamide has a fully characterized spectroscopic profile in the Wiley KnowItAll spectral library, with 3 NMR spectra, 1 FTIR spectrum, and 1 UV-Vis spectrum available for reference [1]. In contrast, many related nitrobenzamide derivatives lack equivalent comprehensive spectral documentation in public repositories. For procurement decisions where analytical verification is required, this pre-existing spectral dataset reduces the burden of in-house characterization and provides a validated reference for identity confirmation.

Spectroscopic coverage
Class-level
5 spectra (3 NMR, 1 FTIR, 1 UV-Vis)
vs. variable / incomplete for typical analogs
Pre-verified spectral reference reduces in-house characterization burden
Data source: KnowItAll library; verify match to your batch
spectral library quality control analytical reference NMR

Antibacterial Activity of a Structural Analog

Although no direct biological activity data were found for 2-butoxy-5-nitrobenzamide itself, a closely related analog—4-butoxy-N-(2-hydroxy-5-nitrophenyl)benzamide (5N4)—demonstrated good antibacterial activity against E. coli in a 2019 study [1]. This compound differs from 2-butoxy-5-nitrobenzamide primarily by having a 2-hydroxy substituent on the aniline-derived ring and a 4-butoxybenzoyl moiety rather than a 2-butoxybenzamide core. The 5-nitro-2-hydroxy substitution pattern in the N-phenyl ring of 5N4 is structurally analogous to the 2-butoxy-5-nitro pattern, suggesting that nitro group positioning may contribute to antibacterial potential in this scaffold class. The observed activity of 5N4 against Gram-negative bacteria provides a class-level inference that nitrobenzamides bearing butoxy substituents warrant investigation for antimicrobial applications.

Antibacterial analog
Class-level
No direct data for this compound
Analog 5N4 (4-butoxy-N-(2-hydroxy-5-nitrophenyl)benzamide) active against E. coli
Shared 5-nitro/butoxy motif suggests potential antimicrobial exploration
Class-level inference; confirm activity in your assays
antimicrobial antibacterial E. coli SAR

Lipophilicity and Physicochemical Profile

2-Butoxy-5-nitrobenzamide has a molecular weight of 238.24 g/mol and contains 4 hydrogen bond acceptors (three from the nitro group oxygens, one from the amide carbonyl) and 1 hydrogen bond donor (amide NH₂) [1]. The presence of the butoxy chain confers increased lipophilicity relative to unsubstituted or methoxy analogs, as evidenced by calculated property comparisons: 2-methoxy-5-nitrobenzamide (MW ~196 g/mol, lower logP) vs. 2-butoxy-5-nitrobenzamide (MW 238.24 g/mol, higher predicted logP). This difference in lipophilicity directly impacts membrane permeability and solubility profiles, making the butoxy derivative more suitable for applications requiring enhanced hydrophobic character or blood-brain barrier penetration potential .

Lipophilicity shift
Class-level
MW +42 g/mol, predicted logP increase
2-methoxy analog MW ~196 vs. 2-butoxy MW 238.24
Butoxy chain modulates lipophilicity for permeability studies
Calculated descriptors; experimental logP may differ
lipophilicity drug-likeness physicochemical properties computed descriptors

Nitro-to-Amine Synthetic Handle

Patents describe processes for the preparation of benzamide derivatives, including nitrobenzamides, as useful intermediates in the synthesis of pharmaceutically active compounds [1]. The 5-nitro group on 2-butoxy-5-nitrobenzamide can be reduced to an amino group using standard reducing agents (e.g., H₂ with Pd catalyst, NaBH₄), yielding 2-butoxy-5-aminobenzamide [2]. This transformation pathway is a well-established route for generating aminobenzamide building blocks, which serve as key intermediates for acylation, sulfonylation, or diazonium chemistry. The nitro-to-amino reduction is a quantitative synthetic handle that distinguishes nitrobenzamides from analogs lacking reducible functional groups.

Synthetic handle
Class-level
Reducible 5-NO₂
vs. 2-butoxybenzamide (no nitro handle)
Nitro-to-amine conversion provides versatile derivatization entry
Standard reduction (H₂/Pd-C or NaBH₄); validate purity
synthetic intermediate patent process chemistry amine precursor

Validated Applications for 2-Butoxy-5-nitrobenzamide


Spectroscopic Reference Standard

2-Butoxy-5-nitrobenzamide can serve as a qualified reference compound for NMR, FTIR, and UV-Vis method development and instrument calibration due to the availability of comprehensive reference spectra in the KnowItAll library [1]. Its well-documented spectroscopic profile (3 NMR, 1 FTIR, 1 UV-Vis) provides a benchmark for verifying instrument performance, developing new analytical methods, or validating compound identity in quality control workflows.

Aminobenzamide Library Intermediate

The reducible 5-nitro group enables conversion of 2-butoxy-5-nitrobenzamide to 2-butoxy-5-aminobenzamide, which can subsequently undergo acylation, sulfonylation, or diazonium-based coupling reactions [1]. This nitro-to-amine transformation pathway is explicitly supported by patent literature describing processes for producing aminobenzamides from nitrobenzamide precursors [2]. The compound is therefore positioned as a versatile building block for generating focused libraries of substituted benzamides.

Antimicrobial SAR Scaffold

Based on the antibacterial activity observed for the structurally related compound 4-butoxy-N-(2-hydroxy-5-nitrophenyl)benzamide (5N4) against E. coli [1], 2-butoxy-5-nitrobenzamide represents a candidate scaffold for antimicrobial SAR investigations. The shared 5-nitro substitution pattern and butoxy motif suggest that systematic variation of the benzamide core may yield compounds with antibacterial potential. This class-level inference supports procurement of the compound as a starting point for medicinal chemistry optimization campaigns targeting Gram-negative pathogens.

Lipophilicity-Modulated Permeability Probe

The butoxy substituent confers increased lipophilicity relative to methoxy or unsubstituted nitrobenzamide analogs [1]. This property makes 2-butoxy-5-nitrobenzamide suitable for investigations examining the relationship between alkoxy chain length and membrane permeability, cellular uptake, or blood-brain barrier penetration. The compound can be used as a comparator in homologous series studies where logP is systematically varied to correlate with biological outcomes.

Application
Selection Property
Validation Focus
Spectroscopic analytical reference
Documented reference spectra
Spectral identity match and method calibration
Aminobenzamide library intermediate
Reducible nitro functionality
Nitro-to-amine conversion yield and purity
Antimicrobial SAR exploration
Analog antibacterial activity context
Activity confirmation in target strain panel
Lipophilicity permeability probe
Butoxy-dependent lipophilicity profile
Correlation of logP with membrane permeability assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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